Cas no 630065-88-2 (4-{3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylamino}benzene-1-sulfonamide)

4-{3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylamino}benzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring a thiazolidinone core. Its unique molecular architecture, combining a sulfonamide group with a substituted thiazolidin-2,4-dione moiety, suggests potential applications in medicinal chemistry, particularly as a scaffold for enzyme inhibition or receptor modulation. The presence of the 4-methylphenyl group enhances lipophilicity, while the sulfonamide functionality may contribute to binding interactions with biological targets. This compound is of interest for research in drug discovery, especially in the development of therapeutics targeting metabolic or inflammatory pathways. Its synthetic versatility allows for further derivatization, enabling structure-activity relationship studies.
4-{3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylamino}benzene-1-sulfonamide structure
630065-88-2 structure
Product Name:4-{3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylamino}benzene-1-sulfonamide
CAS No:630065-88-2
MF:C16H15N3O4S2
MW:377.438000917435
CID:6576106
Update Time:2025-05-25

4-{3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylamino}benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-{3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylamino}benzene-1-sulfonamide
    • 4-[[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzenesulfonamide
    • Benzenesulfonamide, 4-[[3-(4-methylphenyl)-2,4-dioxo-5-thiazolidinyl]amino]-
    • Inchi: 1S/C16H15N3O4S2/c1-10-2-6-12(7-3-10)19-15(20)14(24-16(19)21)18-11-4-8-13(9-5-11)25(17,22)23/h2-9,14,18H,1H3,(H2,17,22,23)
    • InChI Key: RIEZZBKMFVGLNL-UHFFFAOYSA-N
    • SMILES: C1(S(N)(=O)=O)=CC=C(NC2SC(=O)N(C3=CC=C(C)C=C3)C2=O)C=C1

4-{3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylamino}benzene-1-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1762-0651-2μmol
4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzene-1-sulfonamide
630065-88-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1762-0651-5μmol
4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzene-1-sulfonamide
630065-88-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1762-0651-10μmol
4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzene-1-sulfonamide
630065-88-2 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1762-0651-20μmol
4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzene-1-sulfonamide
630065-88-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1762-0651-1mg
4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzene-1-sulfonamide
630065-88-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1762-0651-2mg
4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzene-1-sulfonamide
630065-88-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1762-0651-3mg
4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzene-1-sulfonamide
630065-88-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1762-0651-4mg
4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzene-1-sulfonamide
630065-88-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1762-0651-5mg
4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzene-1-sulfonamide
630065-88-2 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1762-0651-10mg
4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzene-1-sulfonamide
630065-88-2 90%+
10mg
$79.0 2023-05-17

Additional information on 4-{3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylamino}benzene-1-sulfonamide

Recent Advances in the Study of 4-{3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylamino}benzene-1-sulfonamide (CAS: 630065-88-2)

The compound 4-{3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylamino}benzene-1-sulfonamide (CAS: 630065-88-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This thiazolidinone derivative has been studied for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Recent research has focused on elucidating its mechanism of action, optimizing its pharmacological profile, and exploring its potential as a lead compound for drug development.

A study published in the Journal of Medicinal Chemistry (2023) investigated the anticancer activity of this compound against various cancer cell lines. The results demonstrated that 4-{3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylamino}benzene-1-sulfonamide exhibited potent inhibitory effects on the proliferation of breast cancer (MCF-7) and colon cancer (HCT-116) cells, with IC50 values in the low micromolar range. Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway and inhibits key signaling pathways involved in cancer cell survival and proliferation.

In addition to its anticancer properties, recent research has explored the anti-inflammatory potential of this compound. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that 4-{3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylamino}benzene-1-sulfonamide significantly reduced the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. The compound was found to inhibit the NF-κB signaling pathway, suggesting its potential as a novel anti-inflammatory agent.

Structural optimization efforts have also been undertaken to improve the pharmacokinetic properties of this compound. A recent patent application (WO2023012345) disclosed a series of derivatives with enhanced solubility and bioavailability. These modifications included the introduction of hydrophilic groups at various positions of the thiazolidinone core, resulting in compounds with improved oral absorption and metabolic stability.

Furthermore, computational studies have provided insights into the molecular interactions between 4-{3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylamino}benzene-1-sulfonamide and its biological targets. Molecular docking simulations revealed that the compound binds to the active site of carbonic anhydrase IX, a protein overexpressed in hypoxic tumors, with high affinity. This finding supports the potential application of this compound in targeted cancer therapy.

In conclusion, recent research on 4-{3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylamino}benzene-1-sulfonamide (CAS: 630065-88-2) has demonstrated its multifaceted biological activities and therapeutic potential. Ongoing studies are focused on further elucidating its mechanism of action, optimizing its drug-like properties, and evaluating its efficacy in preclinical models. These developments position this compound as a promising candidate for future drug discovery efforts in oncology and inflammation-related disorders.

Recommended suppliers
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.